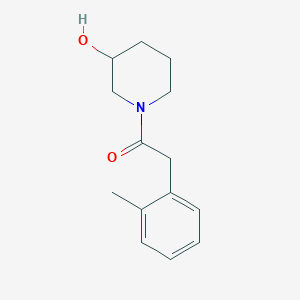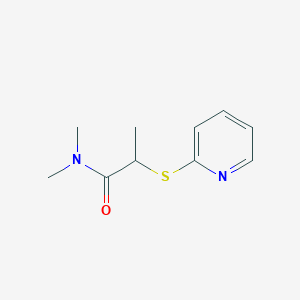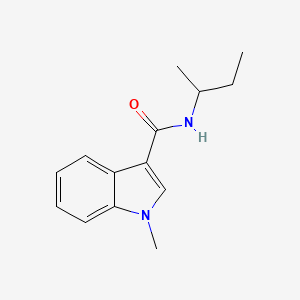
N-butan-2-ylquinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-ylquinoxaline-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BQ-123 and is a selective endothelin receptor antagonist. It has been found to have a wide range of effects on the human body, making it a promising candidate for further research.
Wirkmechanismus
N-butan-2-ylquinoxaline-2-carboxamide works by selectively blocking the endothelin receptor. Endothelin is a peptide that plays a significant role in various physiological processes such as blood pressure regulation, vascular tone, and cell proliferation. By blocking the endothelin receptor, this compound can modulate these physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects on the human body. Some of the effects include:
1. Blood pressure reduction: this compound has been shown to reduce blood pressure in animal studies.
2. Vasodilation: this compound has been found to have a vasodilatory effect on blood vessels.
3. Inhibition of cell proliferation: this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-butan-2-ylquinoxaline-2-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective: this compound is a selective endothelin receptor antagonist, meaning it only targets the endothelin receptor and not other receptors.
2. Wide range of effects: this compound has been found to have a wide range of effects on the human body, making it a promising candidate for further research.
Some of the limitations include:
1. Cost: this compound can be expensive to synthesize, making it difficult for researchers with limited funding to use.
2. Limited availability: this compound is not widely available, making it difficult for researchers to obtain.
Zukünftige Richtungen
There are several future directions for the research on N-butan-2-ylquinoxaline-2-carboxamide. Some of the potential areas of research include:
1. Cardiovascular disease: this compound has shown promise in reducing blood pressure and improving blood flow in animal studies. Further research could explore its potential use in the treatment of cardiovascular disease.
2. Cancer treatment: this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Further research could explore its potential use in cancer treatment.
3. Neurological disorders: this compound has a neuroprotective effect in animal studies. Further research could explore its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
This compound is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its selective endothelin receptor antagonistic properties make it a promising candidate for further research in the areas of cardiovascular disease, cancer treatment, and neurological disorders. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of N-butan-2-ylquinoxaline-2-carboxamide involves the reaction of 2,3-dichloroquinoxaline with butan-2-amine. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-butan-2-ylquinoxaline-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on the human body, making it a promising candidate for further research. Some of the potential applications of this compound include:
1. Cardiovascular Research: this compound has been found to have a significant effect on the cardiovascular system. It has been shown to reduce blood pressure and improve blood flow in animal studies.
2. Cancer Research: this compound has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
3. Neurological Research: this compound has also been studied for its potential use in neurological research. It has been found to have a neuroprotective effect in animal studies.
Eigenschaften
IUPAC Name |
N-butan-2-ylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-9(2)15-13(17)12-8-14-10-6-4-5-7-11(10)16-12/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWINXGHPRBKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)






![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)

